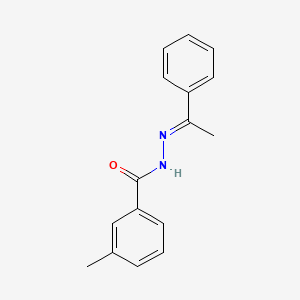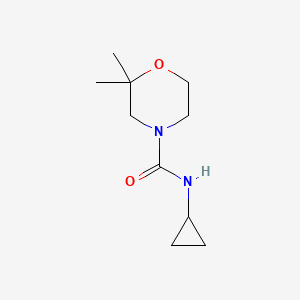
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a member of the chloroacetamide family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been extensively studied for its herbicidal properties. It is used in the control of weeds in various crops such as corn, soybeans, cotton, and wheat. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been investigated for its effects on soil microbial communities and its potential impact on soil health.
Wirkmechanismus
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth. Specifically, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can also have negative effects on soil microbial communities, which can impact soil health and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a widely used herbicide and is readily available for research purposes. It is relatively inexpensive and has a long shelf life. However, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be difficult to dissolve in water and may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide. For example, more research is needed to understand the impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on soil microbial communities and its potential effects on soil health. Additionally, there is a need for more research on the potential use of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide as a pre-emergent herbicide in turfgrass management. Finally, more research is needed to understand the potential impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on non-target organisms and the environment.
In conclusion, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a synthetic herbicide that is widely used in agriculture for weed control. It is synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It has low toxicity to mammals and birds but can be toxic to aquatic organisms. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has several advantages for lab experiments, including its availability and low cost, but it can be difficult to dissolve in water. Future research directions include investigating the impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on soil microbial communities, its potential use as a pre-emergent herbicide in turfgrass management, and its potential impact on non-target organisms and the environment.
Synthesemethoden
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. The reaction yields N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide as a white crystalline solid with a melting point of 96-98 °C. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(15-2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDAFZDIGZNYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)





![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)